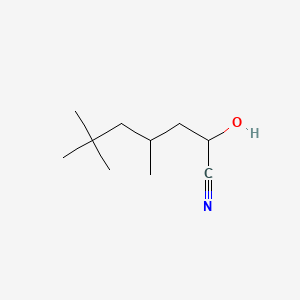

2-Hydroxy-4,6,6-trimethylheptanenitrile

Description

Properties

CAS No. |

63834-28-6 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-hydroxy-4,6,6-trimethylheptanenitrile |

InChI |

InChI=1S/C10H19NO/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9,12H,5-6H2,1-4H3 |

InChI Key |

ZNJCKHVAGVOTRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C#N)O)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Heptane Backbone with Methyl Substituents

The branched heptane framework with methyl groups at positions 4, 6, and 6 can be constructed by alkylation reactions or by starting from commercially available precursors such as 2,4,4-trimethylpentene derivatives. Fractional distillation and purification are critical steps to ensure high-purity intermediates for subsequent reactions.

Introduction of the Nitrile Group

The nitrile group is generally introduced via nucleophilic substitution or addition reactions involving cyanide sources. For example, aromatic or aliphatic halides can be converted to nitriles using potassium cyanide or other cyanide salts under controlled conditions. In complex molecules, selective cyanation is achieved by protecting other functional groups and using mild reaction conditions to avoid side reactions.

Installation of the Hydroxy Group

The hydroxy group at the 2-position can be introduced by catalytic reduction of ketones or aldehydes or by hydroxylation of alkenes. For instance, catalytic hydrogenation of 2-heptanone yields 2-heptanol, a key intermediate. Dehydration of the alcohol intermediate can be controlled to avoid elimination side reactions, preserving the hydroxy functionality.

Representative Synthetic Route (Adapted from Related Compounds)

A plausible synthetic route for 2-Hydroxy-4,6,6-trimethylheptanenitrile involves:

- Starting Material Preparation: Synthesize or procure 4,6,6-trimethylheptan-2-one.

- Cyanation: Convert 4,6,6-trimethylheptan-2-one to the corresponding nitrile via reaction with cyanide salts.

- Reduction: Catalytically reduce the ketone or nitrile intermediate to introduce the hydroxy group at position 2.

- Purification: Employ fractional distillation and chromatographic techniques to isolate the pure this compound.

Catalytic Hydrogenation and Dehydration Steps

Drawing from the synthesis of related compounds such as n-heptane and 2,2,4-trimethylpentane, catalytic hydrogenation is performed under high pressure (around 1000–1300 psi) and elevated temperatures (160–180 °C) using nickel-on-kieselguhr catalysts. Dehydration of alcohol intermediates to olefins is typically catalyzed by concentrated sulfuric acid under reflux, followed by washing and drying to remove acidic impurities.

Data Tables and Physical Properties of Intermediates

While direct data for this compound is scarce, analogous compounds provide insight into physical constants and purification strategies.

| Compound | Boiling Point (°C) at 760 mm Hg | Freezing Point (°C) | Density (g/cm³) at 20 °C | Refractive Index (nD) at 20 °C |

|---|---|---|---|---|

| 2-Heptanone (Intermediate) | 151.03 | -93.51 | 0.8157 | 1.40878 |

| 2-Heptanol (Intermediate) | 159.7 | -103.32 | 0.8167 | 1.4203 |

| 2,4,4-Trimethyl-1-pentene | 101.46 | - | 0.7151 | 1.40857 |

| 2,4,4-Trimethyl-2-pentene | 104.94 | - | 0.7218 | 1.41611 |

Table 1: Physical properties of intermediates relevant to the synthesis of branched heptane derivatives.

These data assist in monitoring purity and reaction progress during synthesis.

Analytical Techniques and Purification

- Fractional Distillation: Essential for separating intermediates and final products based on boiling points.

- Chromatography: Used to purify and isolate stereoisomers and remove side products.

- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm the presence of hydroxy and nitrile groups and verify molecular structure.

- Refractive Index and Density Measurements: Provide additional purity and identity confirmation.

Summary of Preparation Methodology

| Step | Reaction Type | Conditions/Notes | Purpose |

|---|---|---|---|

| 1. Backbone synthesis | Alkylation or synthesis | Use of branched alkanes or alkenes | Create 4,6,6-trimethylheptane |

| 2. Cyanation | Nucleophilic substitution | Cyanide salts, mild conditions | Introduce nitrile group |

| 3. Hydroxylation/Reduction | Catalytic hydrogenation | Ni-on-kieselguhr catalyst, high pressure/temp | Install hydroxy group at C-2 |

| 4. Purification | Fractional distillation | Glass or metal columns, controlled reflux | Isolate pure compound |

| 5. Characterization | Spectroscopy, density | NMR, IR, refractive index, density measurements | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6,6-trimethylheptanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Substitution: Reagents like thionyl chloride or alkyl halides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 2-oxo-4,6,6-trimethylheptanenitrile or 2-carboxy-4,6,6-trimethylheptanenitrile.

Reduction: Formation of 2-hydroxy-4,6,6-trimethylheptanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4,6,6-trimethylheptanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6,6-trimethylheptanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1 Hydroxychalcone Derivatives

Compounds such as 2-hydroxy-4′-methylchalcone (C₁₆H₁₄O₂) and its derivatives (e.g., 2,4-dihydroxy-4′-methyldihydrochalcone) share hydroxyl and methyl substituents with 2-hydroxy-4,6,6-trimethylheptanenitrile. However, chalcones possess an α,β-unsaturated ketone system, enabling microbial reduction of the C=C bond to yield dihydrochalcones . In contrast, the nitrile group in this compound is less electrophilic, likely favoring hydrolysis to carboxylic acids or participation in nucleophilic additions rather than reductions. The branched methyl groups in the heptanenitrile may also hinder enzymatic interactions compared to the planar chalcone scaffold .

2.1.2 Benzenoids from Antrodia camphorata Biphenyl derivatives like 2-hydroxy-4,4′-dimethoxy-3,3′-dimethyl-5,6,5′,6′-bimethylenedioxybiphenyl (C₂₀H₂₀O₈) exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀ = 18.8 ± 0.6 μg/mL) . While these compounds share hydroxyl and methyl groups with the target nitrile, their extended aromatic systems and multiple oxygen substituents (e.g., methoxy, methylenedioxy) enhance π-π stacking and electron-donating effects, which are absent in the aliphatic heptanenitrile.

2.1.3 Structural Isomer: 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride This compound (C₁₀H₁₉NO) shares the same molecular formula and mass as this compound but features a spirocyclic framework with ether and amine functional groups . The rigid spiro structure likely confers distinct physicochemical properties, such as increased ring strain and altered solubility, compared to the flexible heptanenitrile backbone.

Key Contrasts

- Reactivity : Chalcones undergo enzymatic C=C bond reduction , whereas the nitrile group in this compound may favor hydrolysis or nucleophilic attack.

- Bioactivity: Biphenyl benzenoids exhibit anti-inflammatory effects via NO inhibition , but the target compound’s aliphatic structure and nitrile group limit direct comparisons.

- Structural Complexity : The spirocyclic isomer highlights how identical formulas can yield divergent properties due to conformational constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.